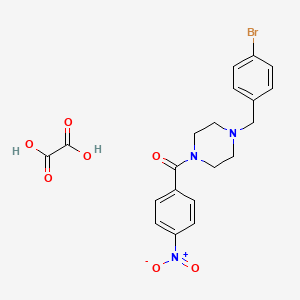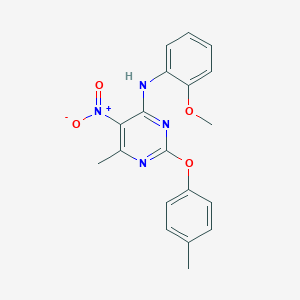
1-(4-bromobenzyl)-4-(4-nitrobenzoyl)piperazine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromobenzyl)-4-(4-nitrobenzoyl)piperazine oxalate, also known as BZP-NBO, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of piperazine derivatives, which are known for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of 1-(4-bromobenzyl)-4-(4-nitrobenzoyl)piperazine oxalate is not fully understood, but it is believed to modulate the activity of neurotransmitters in the brain. It has been shown to increase the release of dopamine and serotonin, which are known to play a role in mood regulation and reward processing.
Biochemical and Physiological Effects:
1-(4-bromobenzyl)-4-(4-nitrobenzoyl)piperazine oxalate has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase locomotor activity, induce hyperthermia, and alter sleep patterns. It has also been shown to have anxiogenic and antidepressant-like effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(4-bromobenzyl)-4-(4-nitrobenzoyl)piperazine oxalate as a research tool is its ability to selectively target specific neurotransmitter systems in the brain. This allows researchers to study the role of these systems in various physiological and behavioral processes. However, one of the limitations of using 1-(4-bromobenzyl)-4-(4-nitrobenzoyl)piperazine oxalate is its potential for toxicity and adverse effects, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving 1-(4-bromobenzyl)-4-(4-nitrobenzoyl)piperazine oxalate. One area of interest is the development of more selective and potent derivatives of this compound that can be used to study specific neurotransmitter systems in the brain. Another area of interest is the use of 1-(4-bromobenzyl)-4-(4-nitrobenzoyl)piperazine oxalate as a potential therapeutic agent for the treatment of psychiatric disorders such as depression and anxiety.
Conclusion:
In conclusion, 1-(4-bromobenzyl)-4-(4-nitrobenzoyl)piperazine oxalate is a chemical compound that has shown promise as a research tool in various fields. Its ability to selectively target specific neurotransmitter systems in the brain has allowed researchers to gain insights into the role of these systems in various physiological and behavioral processes. However, further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Synthesis Methods
The synthesis of 1-(4-bromobenzyl)-4-(4-nitrobenzoyl)piperazine oxalate involves the reaction of 1-(4-bromobenzyl)piperazine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified and converted to its oxalate salt form.
Scientific Research Applications
1-(4-bromobenzyl)-4-(4-nitrobenzoyl)piperazine oxalate has been studied for its potential use as a research tool in various fields such as neuroscience, pharmacology, and biochemistry. It has been shown to have affinity for several receptors in the central nervous system, including dopamine, serotonin, and adrenergic receptors.
properties
IUPAC Name |
[4-[(4-bromophenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O3.C2H2O4/c19-16-5-1-14(2-6-16)13-20-9-11-21(12-10-20)18(23)15-3-7-17(8-4-15)22(24)25;3-1(4)2(5)6/h1-8H,9-13H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUKYPAFYVHJDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)[N+](=O)[O-].C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(4-Bromophenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone;oxalic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(dimethylamino)methyl]-6-hydroxy-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone](/img/structure/B4984563.png)
![N-(4-bromophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4984564.png)
![N-[3-(acetylamino)-2,4,6-trimethylphenyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B4984574.png)



![N-(2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4984606.png)
![ethyl [2-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B4984617.png)
![N~2~-(2,3-dimethylphenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4984624.png)
![1-(4-fluorophenyl)-5-{[(2-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4984631.png)
![2-{[6-(3-methylphenoxy)hexyl]amino}ethanol](/img/structure/B4984633.png)

![4-{4-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]butanoyl}thiomorpholine 1,1-dioxide](/img/structure/B4984651.png)
![N-(2-methoxybenzyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4984665.png)